molecular formula C17H25N3O4S B2878430 N'-(2-ethylphenyl)-N-[(1-methanesulfonylpiperidin-4-yl)methyl]ethanediamide CAS No. 1235279-90-9

N'-(2-ethylphenyl)-N-[(1-methanesulfonylpiperidin-4-yl)methyl]ethanediamide

Cat. No.: B2878430
CAS No.: 1235279-90-9
M. Wt: 367.46
InChI Key: ROZFXOOGHIUVDN-UHFFFAOYSA-N
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Description

N'-(2-ethylphenyl)-N-[(1-methanesulfonylpiperidin-4-yl)methyl]ethanediamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an oxalamide core, a piperidine ring, and a methylsulfonyl group, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(2-ethylphenyl)-N-[(1-methanesulfonylpiperidin-4-yl)methyl]ethanediamide typically involves multiple steps, starting with the preparation of the piperidine derivative The piperidine ring can be synthesized through a series of reactions, including nucleophilic substitution and cyclization The oxalamide core is then introduced through a condensation reaction with oxalyl chloride

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. Additionally, purification methods like recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N'-(2-ethylphenyl)-N-[(1-methanesulfonylpiperidin-4-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.

Scientific Research Applications

N'-(2-ethylphenyl)-N-[(1-methanesulfonylpiperidin-4-yl)methyl]ethanediamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N'-(2-ethylphenyl)-N-[(1-methanesulfonylpiperidin-4-yl)methyl]ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-ethylphenyl)-N2-(piperidin-4-yl)methyl)oxalamide
  • N1-(2-ethylphenyl)-N2-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide

Uniqueness

N'-(2-ethylphenyl)-N-[(1-methanesulfonylpiperidin-4-yl)methyl]ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N'-(2-ethylphenyl)-N-[(1-methylsulfonylpiperidin-4-yl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4S/c1-3-14-6-4-5-7-15(14)19-17(22)16(21)18-12-13-8-10-20(11-9-13)25(2,23)24/h4-7,13H,3,8-12H2,1-2H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROZFXOOGHIUVDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(=O)NCC2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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